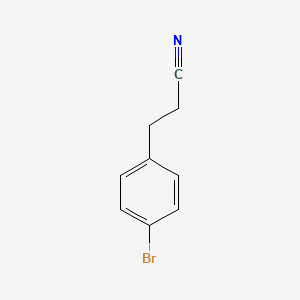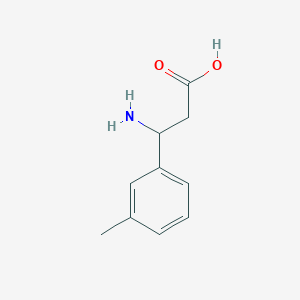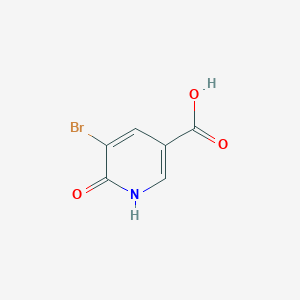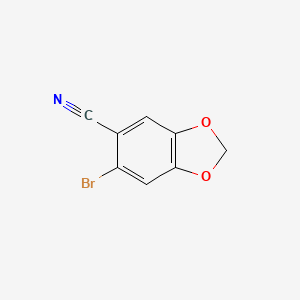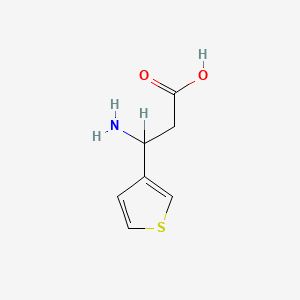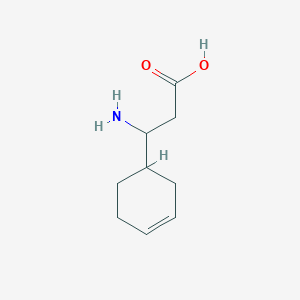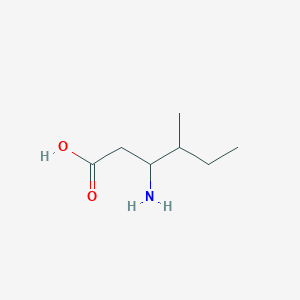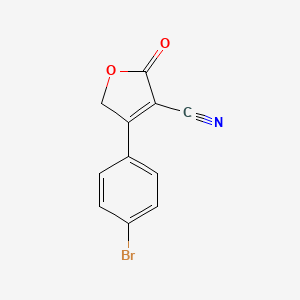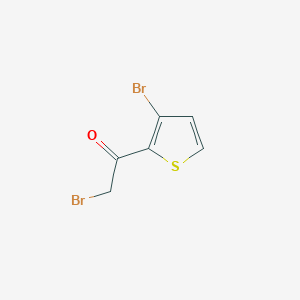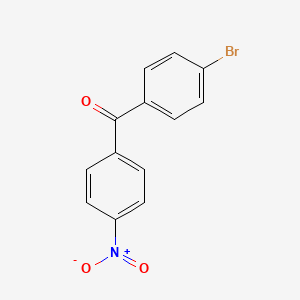
4-Bromo-4'-nitrobenzophenone
Overview
Description
4-Bromo-4'-nitrobenzophenone is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzophenone structure, which can participate in various chemical reactions and has been used in the synthesis of complex molecules and materials.
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-4'-nitrobenzophenone has been explored in several studies. For instance, chemoselective arylation of phenols with bromo-nitroarenes has been achieved using KO(t)Bu at room temperature via an SNAr pathway, leading to the synthesis of natural alkaloids, dibenzofurans, and biaryl-indoles . Additionally, the synthesis of Schiff base compounds through condensation reactions in a solvent-free mechanochemical green grinding method has been reported, demonstrating an environmentally friendly approach to synthesizing these compounds .
Molecular Structure Analysis
The molecular structure of related bromo-nitro compounds has been elucidated using various spectroscopic techniques, including IR, MS, and NMR spectroscopy. For example, the structure of a Schiff base compound was determined to be monoclinic based on XRD analysis . Furthermore, the crystal structure of 4-bromobenzophenone polymorphs has been studied using single-crystal and powder X-ray diffractometry, revealing the presence of weak hydrogen bonds of the C-H...pi type that provide additional stabilization .
Chemical Reactions Analysis
The reactivity of bromo-nitro compounds in chemical reactions has been a subject of interest. Nucleophilic aromatic substitution reactions have been observed, leading to the formation of various substituted products . The synthesis of metal complexes from bromo-nitrophenols has also been explored, indicating the potential of these compounds to form chelate structures with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromobenzophenone have been characterized, with studies reporting its melting point, X-ray density, and thermal properties . The compound exhibits polymorphism, with different polymorphs showing distinct physical properties and thermal behaviors. The interactions within the crystal structures, such as weak hydrogen bonds, play a significant role in the material's properties .
Scientific Research Applications
Chemical Synthesis and Reactions
- 4-Bromo-4'-nitrobenzophenone and its derivatives are involved in various chemical reactions and synthesis processes. For instance, 3-Bromo-2-nitrobenzo[b]thiophene, a related compound, reacts with amines in dimethylformamide, leading to the formation of N-substituted amino-nitrobenzo[b]thiophenes, which are useful in the synthesis of specific organic compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Electrochemical Studies
- Electrochemical reduction studies of nitrobenzophenone derivatives, which are closely related to 4-Bromo-4'-nitrobenzophenone, reveal insights into their reduction mechanisms in various media. These studies are significant in understanding the electrochemical behavior of these compounds (Laviron, Meunier‐Prest, & Lacasse, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in the synthesis of other organic compounds, particularly ketones and keto-aldehydes .
Mode of Action
The mode of action of 4-Bromo-4’-nitrobenzophenone involves aromatic nitration reactions and halogenation reactions of ketone compounds . Specifically, the reaction of cuprous or ferrous bromide and nitric acid with diphenylmethanone ultimately yields 4-Bromo-4’-nitrobenzophenone .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of other organic compounds, suggesting its involvement in various biochemical pathways related to these compounds .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would likely depend on the specific conditions of the reaction it’s used in .
Result of Action
Its role as a reagent in the synthesis of other organic compounds suggests that it may have a variety of potential effects depending on the specific compounds it helps to produce .
Action Environment
The action, efficacy, and stability of 4-Bromo-4’-nitrobenzophenone can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place, and avoid contact with oxidizing agents . During operation, appropriate personal protective equipment should be worn to avoid inhaling its dust or contacting the skin .
properties
IUPAC Name |
(4-bromophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMUGJXZKDIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385054 | |
| Record name | 4-Bromo-4'-nitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40292-15-7 | |
| Record name | 4-Bromo-4'-nitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-bromo-4'-nitrobenzophenone in the synthesis of 3-bromo-6-nitrofluorenone?
A1: 4-Bromo-4'-nitrobenzophenone serves as a crucial precursor in the synthesis of 3-bromo-6-nitrofluorenone. [] The process involves a multi-step reaction where 4-bromo-4'-nitrobenzophenone is first converted to 2-amino-4-bromo-4′-nitrobenzophenone. This compound then undergoes diazotization followed by a Pschorr cyclization reaction, ultimately yielding the desired 3-bromo-6-nitrofluorenone. This synthetic route highlights the utility of 4-bromo-4'-nitrobenzophenone in accessing complex fluoranthene structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



